

In-Depth Technical Guide: NK2 Receptor Expression and Targeting by GR 64349

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Compound of Interest

Compound Name: GR 64349

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This technical guide provides a comprehensive overview of the tissue expression of Neurokinin-2 (NK2) receptors and their interaction with the selective agonist, **GR 64349**. This document details the localization of NK2 receptors, the pharmacological profile of **GR 64349**, the associated signaling pathways, and the experimental methodologies used for their characterization.

Introduction to NK2 Receptors and GR 64349

The Neurokinin-2 (NK2) receptor, a member of the tachykinin receptor family of G-protein coupled receptors (GPCRs), is a key player in various physiological processes.^[1] Its endogenous ligand is neurokinin A (NKA). The NK2 receptor is predominantly expressed in peripheral tissues, with limited expression in the central nervous system.^[2] Dysregulation of NK2 receptor signaling has been implicated in inflammatory conditions and motility disorders, making it a significant target for therapeutic intervention.

GR 64349 is a potent and highly selective peptide agonist for the NK2 receptor.^[3] Its high selectivity for the NK2 receptor over NK1 and NK3 receptors makes it an invaluable tool for elucidating the physiological functions of NK2 receptor activation and for the development of targeted therapeutics.^[3]

Tissue Distribution of NK2 Receptors

The expression of NK2 receptors varies across different tissues and species. The following sections and tables summarize the known distribution in human and animal models.

Gastrointestinal Tract

The gastrointestinal (GI) tract exhibits significant NK2 receptor expression, primarily in smooth muscle cells.[1][2] In the rat GI tract, NK2 receptors have been localized to the circular and longitudinal muscle layers, as well as to nerve endings in the myenteric and submucosal plexuses.[2] Immunohistochemical studies in the guinea-pig intestine have also identified NK2 receptors on both longitudinal and circular smooth muscle layers and the deep muscular plexus.[1]

Respiratory System

NK2 receptors are expressed in the smooth muscle of the respiratory tract. Their activation is associated with bronchoconstriction.

Urinary Tract

The urinary bladder is another site of significant NK2 receptor expression. Agonists like **GR 64349** have been shown to induce bladder contractions, highlighting the role of these receptors in urinary function.

Central Nervous System

While predominantly a peripheral receptor, some studies have detected NK2 receptor mRNA in various regions of the human brain, including the caudate nucleus, putamen, hippocampus, substantia nigra, and cerebral cortex, with higher expression in the frontal and temporal cortex. [4] However, radioligand binding studies in the rat brain have not provided strong evidence for the existence of NK2 binding sites.

Quantitative Expression Data

The following table summarizes available quantitative data on NK2 receptor expression in various tissues.

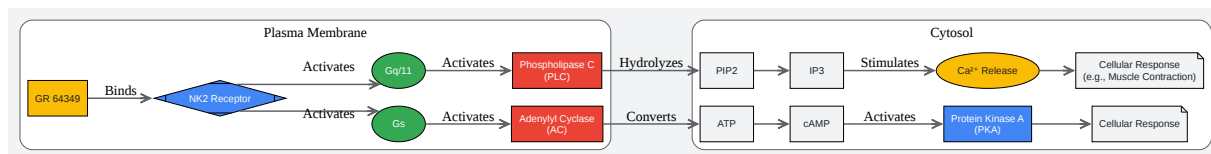
Tissue/Cell Line	Species	Parameter	Value	Reference
Rat Colon	Rat	EC50 (GR 64349)	3.7 nM	
Human Detrusor Muscle	Human	EC50 (GR 64349)	74 nM	[5]
Human Prostatic Urethra	Human	EC50 (GR 64349)	150 nM	[5]
CHO Cells (recombinant)	Human	pKi (GR 64349 at NK2R)	7.77 ± 0.10	[3]
CHO Cells (recombinant)	Human	pEC50 (GR 64349 at NK2R, IP-1)	9.10 ± 0.16	[3]
CHO Cells (recombinant)	Human	pEC50 (GR 64349 at NK2R, Ca2+)	9.27 ± 0.26	[3]
CHO Cells (recombinant)	Human	pEC50 (GR 64349 at NK2R, cAMP)	10.66 ± 0.27	[3]
CHO Cells (recombinant)	Human	pKi (GR 64349 at NK1R)	<5	[3]
CHO Cells (recombinant)	Human	pEC50 (GR 64349 at NK1R, IP-1)	5.95 ± 0.80	[3]
CHO Cells (recombinant)	Human	pEC50 (GR 64349 at NK1R, Ca2+)	6.55 ± 0.16	[3]
CHO Cells (recombinant)	Human	pEC50 (GR 64349 at NK1R, cAMP)	7.71 ± 0.41	[3]
Rat Fundus	Rat	K D	1.9 nM	[6]

Rat Colon	Rat	K D	0.4 nM	[6]
Rat Bladder	Rat	K D	0.4 nM	[6]
Rat Vas Deferens	Rat	K D	1.4 nM	[6]
Bovine Stomach (transfected in B82 cells)	Bovine	Bmax	147 fmol/mg protein	[7]
Bovine Stomach (transfected in B82 cells)	Bovine	Kd	0.59 nM	[7]

Signaling Pathways of the NK2 Receptor

Activation of the NK2 receptor by an agonist such as **GR 64349** initiates intracellular signaling cascades through the coupling to heterotrimeric G-proteins, primarily Gq/11 and Gs.

- **Gq/11 Pathway:** This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to various cellular responses, including smooth muscle contraction.
- **Gs Pathway:** The Gs protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels can modulate the activity of protein kinase A (PKA) and other downstream effectors.



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NK2 Receptor Signaling Pathways

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize NK2 receptors and the effects of **GR 64349**.

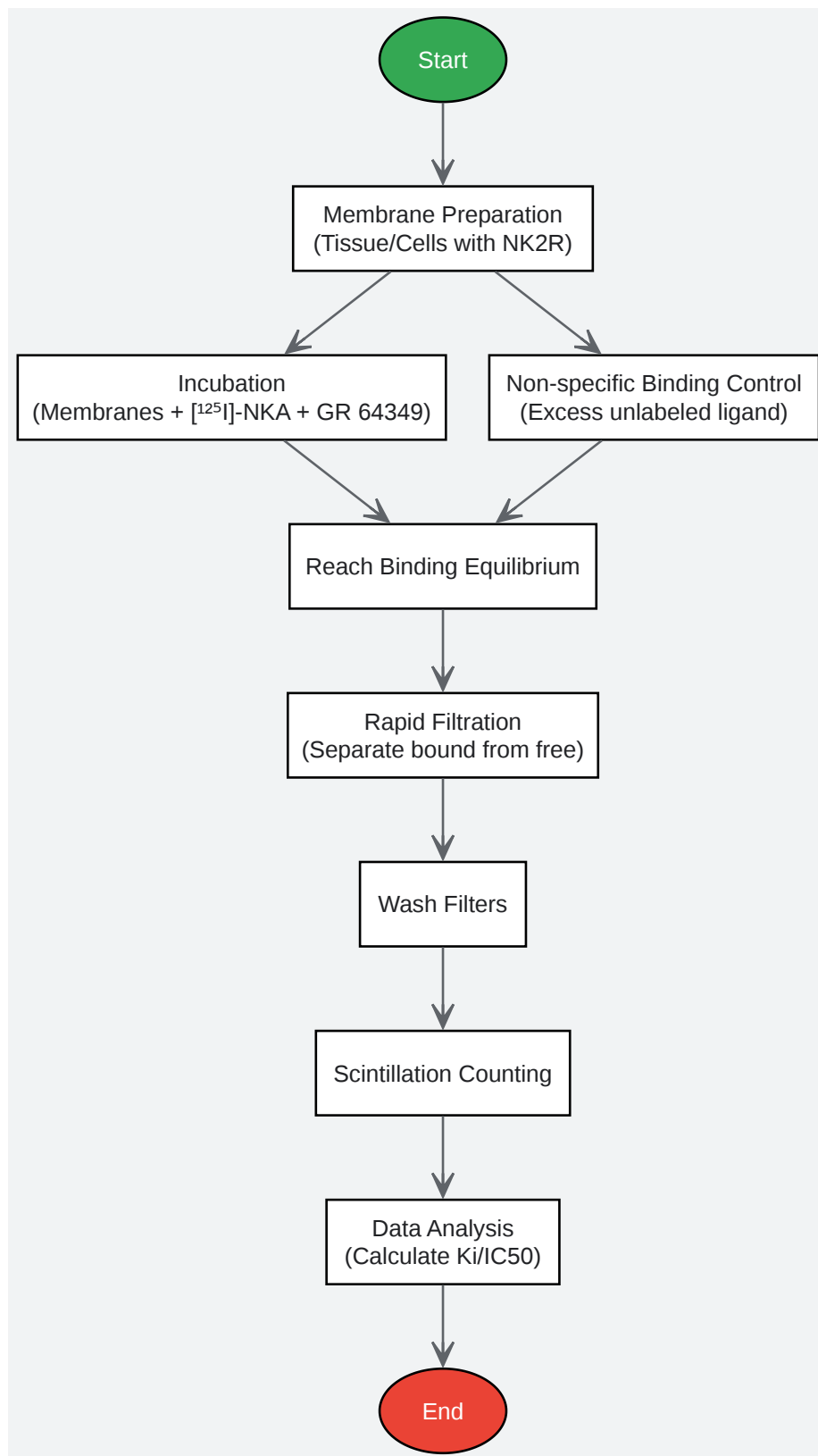
Radioligand Binding Assay

This assay quantifies the binding of a radiolabeled ligand to the NK2 receptor, allowing for the determination of receptor density (Bmax) and ligand affinity (Kd or Ki).

Protocol:

- **Membrane Preparation:** Homogenize tissues or cells expressing NK2 receptors in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
- **Incubation:** In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NK2 receptor ligand (e.g., [¹²⁵I]-NKA) and varying concentrations of the competing ligand (e.g., **GR 64349**).
- **Determination of Non-specific Binding:** In parallel wells, add a high concentration of an unlabeled NK2 receptor ligand to determine non-specific binding.
- **Equilibrium:** Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
- **Separation of Bound and Free Ligand:** Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- **Washing:** Wash the filters with ice-cold buffer to remove any unbound radioligand.
- **Quantification:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the Ki or IC50 of the

competing ligand.



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Radioligand Binding Assay Workflow

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the accumulation of inositol phosphates, a downstream product of the Gq/11 signaling pathway, upon receptor activation.

Protocol:

- **Cell Culture and Labeling:** Culture cells expressing NK2 receptors and label them with [³H]-myo-inositol overnight to incorporate the radiolabel into membrane phosphoinositides.
- **Pre-incubation:** Wash the cells and pre-incubate them in a buffer containing LiCl to inhibit inositol monophosphatase, allowing for the accumulation of inositol monophosphate (IP1).
- **Stimulation:** Add varying concentrations of the agonist (e.g., **GR 64349**) to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
- **Extraction:** Terminate the reaction by adding a cold acid solution (e.g., perchloric acid) and neutralize the extracts.
- **Purification:** Separate the inositol phosphates from other cellular components using anion-exchange chromatography.
- **Quantification:** Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
- **Data Analysis:** Plot the amount of accumulated inositol phosphates against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

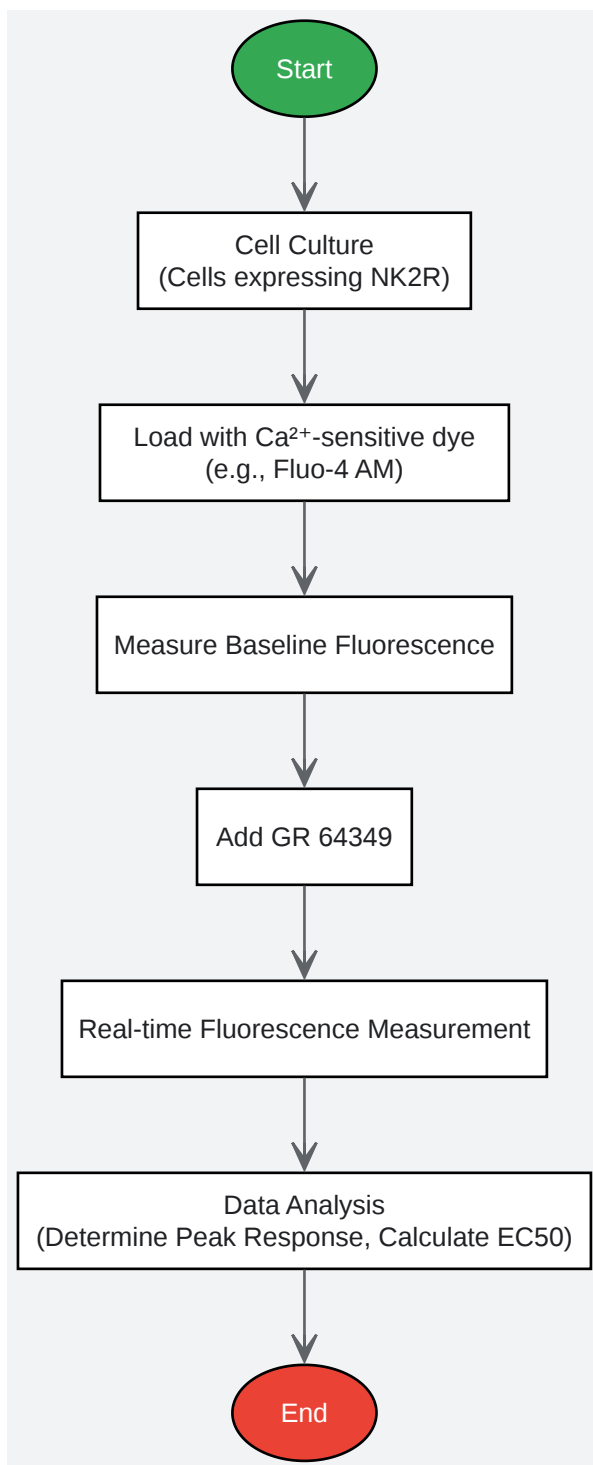
Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following NK2 receptor activation.

Protocol:

- **Cell Culture and Dye Loading:** Culture cells expressing NK2 receptors and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

- **Baseline Measurement:** Place the cells in a fluorometric imaging plate reader (FLIPR) or a similar instrument and measure the baseline fluorescence.
- **Agonist Addition:** Add varying concentrations of the agonist (e.g., **GR 64349**) to the cells.
- **Real-time Measurement:** Continuously monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
- **Data Analysis:** Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.



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Calcium Mobilization Assay Workflow

cAMP Assay

This assay quantifies the production of cyclic AMP, a second messenger in the Gs signaling pathway.

Protocol:

- Cell Culture: Culture cells expressing NK2 receptors.
- Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
- Stimulation: Add varying concentrations of the agonist (e.g., **GR 64349**) and incubate for a specific time at 37°C.
- Cell Lysis: Lyse the cells to release the intracellular cAMP.
- Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.
- Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the samples from the standard curve and plot it against the agonist concentration to determine the EC50.

Conclusion

The Neurokinin-2 receptor is a well-defined therapeutic target with a predominant expression in peripheral tissues, particularly the gastrointestinal, respiratory, and urinary tracts. **GR 64349** serves as a highly selective and potent agonist for the NK2 receptor, making it an essential research tool for understanding the receptor's function and for the preclinical evaluation of NK2 receptor-targeted therapies. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of NK2 receptor pharmacology and its role in health and disease.

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